molecular formula C22H18N2O5S B13757189 4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid CAS No. 27711-76-8

4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid

Cat. No.: B13757189
CAS No.: 27711-76-8
M. Wt: 422.5 g/mol
InChI Key: NPTFPGVUCJVNBW-UHFFFAOYSA-N
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Description

4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an anthraquinone moiety linked to a toluene sulfonic acid group via an amino linkage. It is commonly used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the anthraquinone derivative, followed by its reaction with toluene sulfonic acid under specific conditions to introduce the sulfonic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized compounds with different chemical and biological properties .

Scientific Research Applications

4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound’s anthraquinone moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the sulfonic acid group enhances its solubility and bioavailability, facilitating its interaction with cellular targets. These interactions can result in various biological effects, including cytotoxicity and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid include:

Uniqueness

What sets this compound apart is its unique combination of an anthraquinone moiety and a toluene sulfonic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

27711-76-8

Molecular Formula

C22H18N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[(4-amino-3-methyl-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonic acid

InChI

InChI=1S/C22H18N2O5S/c1-11-7-8-15(17(9-11)30(27,28)29)24-16-10-12(2)20(23)19-18(16)21(25)13-5-3-4-6-14(13)22(19)26/h3-10,24H,23H2,1-2H3,(H,27,28,29)

InChI Key

NPTFPGVUCJVNBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)O

Origin of Product

United States

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